molecular formula C21H17BrN2OS2 B2988128 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide CAS No. 919703-78-9

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide

Cat. No.: B2988128
CAS No.: 919703-78-9
M. Wt: 457.4
InChI Key: ZUZYFYNVUNRPQV-UHFFFAOYSA-N
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Description

N-(2-((2-(4-Bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound featuring a thiophene-2-carboxamide core linked via a thioethyl bridge to a 2-(4-bromophenyl)-substituted indole moiety. This structure combines pharmacologically significant motifs:

  • Thiophene-carboxamide: Known for antibacterial and antimycobacterial properties .
  • Indole: A privileged scaffold in drug discovery, often associated with CNS activity and antimicrobial effects .
  • 4-Bromophenyl substituent: Enhances lipophilicity and may influence target binding .
  • Thioethyl linker: Potentially modulates solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZYFYNVUNRPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation reaction between a thiophene derivative and an indole derivative, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the formation of the carboxamide group.

  • Step 1: Synthesis of Thiophene Derivative

      Reagents: Thiophene, sulfur, α-methylene carbonyl compound, α-cyano ester

      Conditions: Condensation reaction using Gewald synthesis

  • Step 2: Synthesis of Indole Derivative

      Reagents: Indole, bromobenzene

      Conditions: Substitution reaction using a suitable catalyst

  • Step 3: Coupling Reaction

      Reagents: Thiophene derivative, indole derivative

      Conditions: Coupling reaction using a suitable coupling agent

  • Step 4: Formation of Carboxamide Group

      Reagents: Coupled product, carboxylic acid derivative

      Conditions: Amidation reaction using a suitable catalyst

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the indole moiety.

    Reduction: Reduction reactions can occur at the bromophenyl group, leading to the formation of a phenyl group.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nucleophiles such as amines, thiols

Major Products

    Oxidation Products: Oxidized thiophene and indole derivatives

    Reduction Products: Phenyl-substituted derivatives

    Substitution Products: Functionalized derivatives with various substituents

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key analogues and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity Synthesis Method
Target Compound C₂₁H₁₆BrN₃OS₂* ~493.4 g/mol Indole-thiophene hybrid with 4-bromophenyl and thioethyl linker Not reported Likely HATU-mediated coupling
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNO₂S 312.18 g/mol Simpler thiophene-acetamide with 4-bromophenyl Antimycobacterial Amidation via mixed anhydride
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide C₁₆H₁₆N₂OS 284.38 g/mol Methyl-indole variant; lacks bromophenyl and thioethyl Intermediate for drug development Custom synthesis services
N-(1-Ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide C₁₇H₁₅N₃O₂S 341.39 g/mol Ethyl and formyl substituents on indole Not reported Pd-catalyzed amidation
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 g/mol Nitrothiophene with trifluoromethyl-methoxyphenyl Narrow-spectrum antibacterial HATU-mediated coupling

Physicochemical Properties

  • Solubility : Thioethyl and carboxamide groups may balance hydrophilicity, contrasting with poorly soluble nitrothiophenes () .

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide is a compound of significant interest due to its unique structural features, which include an indole core, a thioether linkage, and a carboxamide moiety. These components suggest potential for diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H16BrN2S2\text{C}_{16}\text{H}_{16}\text{BrN}_2\text{S}_2

Key Features:

  • Indole Core: Known for its role in various biological systems and pharmacological properties.
  • Thioether Linkage: Enhances lipophilicity, facilitating interactions with biological targets.
  • Carboxamide Group: May influence the compound's solubility and binding affinity to receptors.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives with thiazole and thiophene moieties have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that certain derivatives possess minimum inhibitory concentration (MIC) values in the low microgram range, suggesting potent antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For example, compounds with similar structural motifs have been tested against human breast adenocarcinoma cell lines (MCF7), revealing notable cytotoxic activity. The mechanism of action often involves the induction of apoptosis in cancer cells, with some studies reporting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of related compounds, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL, demonstrating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Screening

A series of indole-based compounds were screened for their anticancer activity against MCF7 cells. Among these, specific derivatives showed IC50 values less than 5 µg/mL, indicating strong cytotoxic effects. Molecular docking studies suggested that these compounds interact with key proteins involved in cell survival pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The indole moiety is particularly noted for its ability to modulate G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .

Comparative Activity Table

Activity TypeCompound DerivativeMIC/IC50 ValuesReference
AntimicrobialThiazole Derivative0.22 μg/mL
AnticancerIndole Derivative< 5 µg/mL
GPCR InteractionIndole-basedNot specified

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Assign peaks using DEPT or HSQC to resolve overlapping signals (e.g., thiophene protons vs. indole protons). The indole NH proton typically appears downfield (δ ~10–12 ppm) .
  • IR Spectroscopy : Confirm amide C=O (~1650–1700 cm⁻¹) and thioether C-S (~600–700 cm⁻¹) stretches .
  • HRMS/LC-MS : Verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by analyzing dihedral angles (e.g., thiophene vs. benzene ring planarity) .

How can researchers design experiments to evaluate the biological activity of this compound, such as kinase inhibition or antibacterial effects?

Q. Advanced Experimental Design

  • Kinase Assays : Use ATP non-competitive inhibition assays (e.g., CDK5/p25 inhibition in ) with recombinant proteins. Include positive controls like R-roscovitine and measure IC₅₀ via fluorescence polarization .
  • Antibacterial Screening : Follow protocols from using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Validate results with time-kill curves and membrane permeability tests (e.g., SYTOX Green uptake).
  • Cytotoxicity : Pair activity assays with mammalian cell viability tests (e.g., MTT) to rule out non-specific toxicity .

How should contradictory data on biological activity between studies be analyzed, and what factors might explain discrepancies?

Advanced Data Contradiction Analysis
Contradictions may arise from:

  • Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration affecting compound solubility) .
  • Protein Isoforms : Differences in kinase isoforms (e.g., CDK5 vs. CDK2) or bacterial strain resistance profiles .
  • Compound Purity : Impurities >5% can skew results; validate purity via HPLC and elemental analysis .
  • Statistical Power : Ensure replicates (n ≥ 3) and use ANOVA to assess significance.

What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Q. Advanced SAR Strategies

  • Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) substituents to assess electronic effects on activity .
  • Linker Optimization : Vary the thioethyl chain length or replace sulfur with oxygen/selenium to study steric and electronic impacts .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .

How do conformational dynamics, such as dihedral angles between aromatic rings, influence the compound’s biological activity?

Advanced Structural Analysis
X-ray data from analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) show dihedral angles between the thiophene and benzene rings ranging from 8.5° to 15.4°, affecting molecular planarity and target binding . Reduced planarity may decrease stacking interactions with hydrophobic enzyme pockets. Use DFT calculations (e.g., Gaussian) to model energy barriers for rotation and correlate with activity data .

What crystallization techniques yield high-quality crystals for X-ray diffraction studies of this compound?

Q. Advanced Crystallography

  • Solvent Selection : Slow evaporation of acetonitrile or DMF solutions often produces diffraction-quality crystals .
  • Temperature Control : Crystallize at 4°C to slow nucleation and reduce disorder .
  • Additives : Use trace ethyl acetate to promote weak interactions (e.g., C–H⋯O) that stabilize crystal packing .

How can researchers mitigate challenges in synthesizing and purifying thioether-containing intermediates?

Q. Advanced Synthesis Challenges

  • Oxidation Prevention : Use degassed solvents and inert atmosphere (N₂/Ar) to prevent thioether oxidation to sulfoxides .
  • Purification : Employ silica gel chromatography with low-polarity eluents (e.g., hexane:EtOAc) to separate thioethers from polar byproducts .
  • Thiol Handling : Use odorless alternatives (e.g., polymer-supported thiols) to improve safety and yield .

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